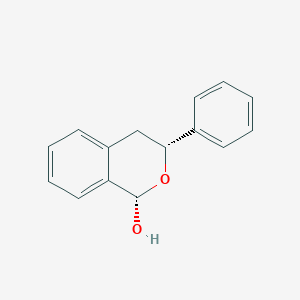
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT is an organic compound with the chemical formula C4H9NaO5S and a molecular weight of 192.16 . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT typically involves the reaction of methacrylic acid with sodium hydrogen sulfite. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired telomer .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfite and methacrylic acid derivatives.
Substitution: It can participate in substitution reactions where the hydrogen sulfite group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonic acids, sulfites, and various methacrylic acid derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It serves as a tool for studying sulfite metabolism and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, including its role as a reducing agent in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers and as a corrosion inhibitor in metal treatment processes
Mecanismo De Acción
The mechanism of action of METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT involves its ability to act as a reducing agent. It interacts with molecular targets such as oxidizing agents and metal ions, leading to the reduction of these species. The pathways involved include electron transfer processes that result in the formation of reduced products and the release of sulfur dioxide .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Methacrylate: Similar in structure but lacks the hydrogen sulfite group.
Sodium Sulfite: Contains the sulfite group but does not have the methacrylic acid moiety.
Methacrylic Acid: The parent compound without the sodium hydrogen sulfite group.
Uniqueness
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT is unique due to its dual functionality, combining the properties of methacrylic acid and sodium hydrogen sulfite. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propiedades
Número CAS |
156559-16-9 |
|---|---|
Fórmula molecular |
C4H5Na3O5S |
Peso molecular |
234.12 g/mol |
Nombre IUPAC |
trisodium;2-methylprop-2-enoate;sulfite |
InChI |
InChI=1S/C4H6O2.3Na.H2O3S/c1-3(2)4(5)6;;;;1-4(2)3/h1H2,2H3,(H,5,6);;;;(H2,1,2,3)/q;3*+1;/p-3 |
Clave InChI |
GQOZJCFHSKGFND-UHFFFAOYSA-K |
SMILES canónico |
CC(=C)C(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-methyl-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B1177874.png)

![N'-[(3E)-4-Oxo-3-heptanylidene]acetohydrazide](/img/structure/B1177891.png)
